molecular formula C8H4BrClN2S B3272973 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole CAS No. 57709-58-7

2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole

Cat. No.: B3272973
CAS No.: 57709-58-7
M. Wt: 275.55 g/mol
InChI Key: BCYOCBCOIDTQRC-UHFFFAOYSA-N
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Description

The field of heterocyclic chemistry is a cornerstone of medicinal chemistry, providing a vast array of molecular frameworks for the development of new therapeutic agents. Among these, five-membered aromatic rings containing multiple heteroatoms, such as the 1,3,4-thiadiazole (B1197879) nucleus, are of significant interest. The compound 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole represents a specific example of a disubstituted 1,3,4-thiadiazole, featuring halogen substituents that are often introduced to modulate the physicochemical and biological properties of the core scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2S/c9-8-12-11-7(13-8)5-1-3-6(10)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYOCBCOIDTQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 Bromo 5 4 Chlorophenyl 1,3,4 Thiadiazole

Precursor Synthesis and Derivatization Strategies

The assembly of the target compound begins with the synthesis of essential building blocks that contain the substituted phenyl ring and the reactive moieties required for ring formation.

Synthesis of 4-Chlorophenyl-Containing Intermediates

The 4-chlorophenyl group is a fundamental component of the target molecule. Its introduction into the synthetic pathway is typically achieved through intermediates derived from 4-chlorobenzoic acid or 4-chlorobenzaldehyde.

One common intermediate is 4-chlorobenzoyl chloride , which serves as an activated form of 4-chlorobenzoic acid for acylation reactions. It can be prepared by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org Another industrial method involves the controlled hydrolysis of 4-chlorobenzotrichloride in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). google.com 4-chlorobenzoyl chloride is a key reactant for introducing the 4-chlorobenzoyl group into molecules, which is essential for certain cyclization strategies. anshulchemicals.com

Another critical precursor is 4-chlorobenzaldehyde thiosemicarbazone . This compound is synthesized through the condensation reaction of 4-chlorobenzaldehyde with thiosemicarbazide, typically by refluxing the reactants in a solvent like ethanol, sometimes with an acid catalyst. jetir.orgresearchgate.netnih.gov This thiosemicarbazone is a versatile intermediate, as it contains the complete C-N-N-C-S backbone necessary for subsequent oxidative cyclization to form the thiadiazole ring. researchgate.netarkat-usa.org

IntermediateStarting MaterialsReagents/ConditionsReference
4-Chlorobenzoyl chloride4-Chlorobenzoic acidThionyl chloride (SOCl₂), 80°C
4-Chlorobenzoyl chloride4-ChlorobenzotrichlorideWater (H₂O), Ferric chloride (FeCl₃), < 80°C google.com
4-Chlorobenzaldehyde thiosemicarbazone4-Chlorobenzaldehyde, ThiosemicarbazideEthanol, Reflux jetir.orgresearchgate.net

Routes to 2-Brominated Thiadiazole Precursors

The most strategically sound approach to synthesizing 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole involves the late-stage introduction of the bromine atom. Therefore, the key precursor for the bromination step is typically a thiadiazole with a functional group at the 2-position that can be readily converted to a bromine atom. The most common and effective precursor is 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole .

The synthesis of this amino-thiadiazole precursor can be achieved through several routes. One major pathway involves the cyclization of thiosemicarbazide with 4-chlorobenzoic acid using a dehydrating agent like polyphosphoric acid or phosphorus oxychloride. bu.edu.eggoogle.com Alternatively, it can be formed via the oxidative cyclization of 4-chlorobenzaldehyde thiosemicarbazone using reagents such as ferric chloride (FeCl₃). nih.govresearchgate.net The resulting 2-amino group is an ideal handle for introducing bromine via a Sandmeyer-type reaction. nih.gov

Cyclization Reactions for the 1,3,4-Thiadiazole (B1197879) Ring Formation

The formation of the 1,3,4-thiadiazole heterocyclic system is the cornerstone of the synthesis. Various methods exist, which can be broadly categorized into direct, one-pot cyclizations or multi-step approaches involving the isolation of an intermediate.

Direct Cyclization Methods (e.g., from thiosemicarbazide)

Direct cyclization methods are highly efficient for constructing the 2-amino-5-aryl-1,3,4-thiadiazole core. These reactions typically involve the condensation of a carboxylic acid with thiosemicarbazide in the presence of a strong dehydrating agent, which facilitates the intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br

The choice of cyclizing agent is critical and influences reaction conditions and yields. Commonly used agents include:

Phosphorus Oxychloride (POCl₃): This reagent effectively promotes the cyclization of thiosemicarbazide with various aromatic carboxylic acids to yield 1,3,4-thiadiazole derivatives. bu.edu.eg

Polyphosphoric Acid (PPA): PPA serves as both a solvent and a dehydrating agent, enabling the reaction between thiosemicarbazide and an alkanoic or aromatic acid upon heating to produce 2-amino-5-substituted-1,3,4-thiadiazoles in good yields. google.com

Concentrated Sulfuric Acid (H₂SO₄): Concentrated H₂SO₄ can also be used as a condensing agent for this transformation.

Phosphorus Pentachloride (PCl₅): This reagent has been used as a catalyst in a solid-phase reaction between a carboxylic acid and thiosemicarbazide, offering mild reaction conditions and high yields. google.com

Cyclizing AgentReactantsGeneral ConditionsProductReference
POCl₃4-Chlorobenzoic acid, ThiosemicarbazideReflux2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole bu.edu.eg
Polyphosphoric Acid4-Chlorobenzoic acid, ThiosemicarbazideHeating (100-120°C)2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole google.com
H₂SO₄4-Chlorobenzoic acid, ThiosemicarbazideHeating2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
PCl₅4-Chlorobenzoic acid, ThiosemicarbazideSolid-phase, Room Temp2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole google.com

Multi-Step Cycloaddition Approaches

Multi-step approaches involve the synthesis and isolation of an acyclic precursor, which is then cyclized in a separate step. The most prevalent example is the oxidative cyclization of an aldehyde thiosemicarbazone. nih.gov

This two-step pathway proceeds as follows:

Formation of Thiosemicarbazone: As detailed in section 2.1.1, 4-chlorobenzaldehyde is condensed with thiosemicarbazide to form 4-chlorobenzaldehyde thiosemicarbazone. jetir.orgresearchgate.net

Oxidative Cyclization: The purified thiosemicarbazone undergoes an oxidative cyclization reaction to yield 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole. This reaction is promoted by an oxidizing agent, with ferric chloride (FeCl₃) being a widely used and effective choice. arkat-usa.orgnih.gov The mechanism is believed to involve oxidation of the sulfur atom, which facilitates the nucleophilic attack of the terminal nitrogen atom onto the imine carbon, leading to ring closure. arkat-usa.orgresearchgate.net

This method is particularly useful as the thiosemicarbazone intermediate is often a stable, crystalline solid that is easy to purify before the final ring-closing step.

Regioselective Bromination Techniques for this compound

The final and crucial step in the synthesis is the regioselective introduction of a bromine atom at the 2-position of the thiadiazole ring. The most reliable and widely used method for this transformation is the Sandmeyer reaction . nih.gov

This reaction utilizes 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole as the starting material. The process involves two key stages:

Diazotization: The 2-amino group is converted into a diazonium salt. This is typically achieved by treating the amino-thiadiazole with a nitrite source, such as sodium nitrite (NaNO₂) or an alkyl nitrite (e.g., tert-butyl nitrite), in the presence of a strong acid like hydrobromic acid (HBr). nih.gov

Halogen Substitution: The resulting diazonium salt is unstable and is immediately treated with a copper(I) bromide (CuBr) salt. The copper catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas and allowing for the substitution of the diazonium group with a bromide ion to yield the final product, this compound. nih.gov

The Sandmeyer reaction is highly efficient and offers excellent regioselectivity, ensuring that the bromine is introduced specifically at the 2-position, replacing the original amino group. nih.govnih.gov

ReactionStarting MaterialReagentsProductReference
Sandmeyer Bromination2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole1. tert-Butyl nitrite, HBr 2. Copper(I) bromide (CuBr)This compound nih.gov

Electrophilic Bromination Methodologies

Electrophilic aromatic substitution is a foundational method for the halogenation of heterocyclic compounds. Although the 1,3,4-thiadiazole ring is considered an electron-deficient system, which can be inert towards electrophiles, direct bromination is achievable under specific conditions core.ac.ukbu.edu.eg. The low electron density at the carbon atoms of the nucleus is imparted by the electronegativity of the nuclear nitrogen atoms bu.edu.eg.

A prevalent method for the synthesis of bromo-thiadiazole derivatives involves the treatment of a 2-substituted-1,3,4-thiadiazole with elemental bromine in a suitable solvent. For example, 2-amino-substituted 1,3,4-thiadiazoles can be heated with bromine in acetic acid to yield the corresponding 5-bromo derivatives nih.gov. This approach suggests that the precursor, 5-(4-chlorophenyl)-1,3,4-thiadiazole, can be effectively brominated using a potent electrophilic bromine source.

Another documented strategy for a related benzofused thiadiazole system employed the use of excess bromine in hydrobromic acid (HBr) at an elevated temperature of 80 °C, which resulted in the formation of a mono-brominated product in a moderate 60% yield mdpi.com. Interestingly, common brominating agents such as N-bromosuccinimide (NBS) were found to be ineffective in solvents like chloroform (CHCl₃) and dimethylformamide (DMF) for certain thiadiazole-based systems, indicating that a highly reactive brominating agent is necessary to overcome the inherent deactivation of the thiadiazole ring mdpi.com.

Radical-Mediated Bromination Approaches

While electrophilic substitution is the more commonly cited pathway, radical-mediated reactions offer an alternative for halogenation. However, based on the available scientific literature, specific methodologies employing radical-mediated bromination for the direct synthesis of this compound are not extensively documented.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing product yield, minimizing side-product formation, and ensuring the economic viability of the synthesis. Key parameters for optimization include the choice of solvent and the development of catalytic systems.

Solvent Effects on Reaction Efficiency

The selection of a solvent is crucial as it can significantly influence reaction rates and outcomes. For electrophilic bromination reactions, polar protic solvents like acetic acid are frequently utilized because they can effectively stabilize the charged intermediates formed during the substitution mechanism nih.gov.

In the multi-step synthesis of precursors to related thiadiazole compounds, the impact of the solvent has been explicitly studied nih.gov. For instance, the conversion of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (B1609208) to a sulfonyl chloride intermediate was optimized by comparing various solvent systems, including acetic acid/water, methylene chloride/water, and 1,2-dichloroethane/water nih.govresearchgate.net. The choice of solvent can also dictate the reactivity of the brominating agent; as noted, N-bromosuccinimide showed no reactivity in either chloroform or dimethylformamide in a related system, underscoring the solvent's critical role mdpi.com.

Table 1: Influence of Solvents on Thiadiazole Synthesis and Modification

Solvent System Reaction Step Observation Reference
Acetic Acid Electrophilic Bromination Commonly used; facilitates reaction for 2-amino-1,3,4-thiadiazoles. nih.gov
Acetic Acid/Water Intermediate Conversion Tested for optimization of sulfonyl chloride formation. nih.govresearchgate.net
Methylene Chloride/Water Intermediate Conversion Alternative solvent system for sulfonyl chloride formation. nih.govresearchgate.net
1,2-Dichloroethane/Water Intermediate Conversion Investigated for optimizing intermediate synthesis. nih.govresearchgate.net
Chloroform (CHCl₃) Bromination with NBS NBS was found to be unreactive in this solvent. mdpi.com

Catalyst Development for Improved Selectivity and Yield

Catalysts play a vital role in enhancing reaction rates and directing the selectivity of a reaction. While specific catalysts for the direct bromination of 5-(4-chlorophenyl)-1,3,4-thiadiazole are not prominently detailed, catalysts are essential for the efficient synthesis of the thiadiazole precursor itself. The formation of the 1,3,4-thiadiazole ring often involves a cyclization or dehydration step, which is frequently catalyzed by strong acids or Lewis acids ijraset.com.

Table 2: Catalysts and Reagents in the Synthesis of 1,3,4-Thiadiazole Precursors

Catalyst/Reagent Role Application Reference
Concentrated Sulfuric Acid Dehydrating/Cyclizing Agent Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazoles. rasayanjournal.co.in
Polyphosphoric Acid (PPA) Dehydrating/Cyclizing Agent General synthesis of 1,3,4-thiadiazoles. ijraset.com
Phosphorus Oxychloride (POCl₃) Dehydrating/Cyclizing Agent General synthesis of 1,3,4-thiadiazoles. ijraset.com
Zinc Chloride (ZnCl₂) Lewis Acid/Cyclizing Agent General synthesis of 1,3,4-thiadiazoles. ijraset.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, reduction of waste, and development of energy-efficient methods.

Solvent-Free Synthetic Routes

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry as they eliminate solvent waste and can lead to improved reaction rates and yields. However, the scientific literature does not currently provide specific examples of solvent-free synthetic routes for the bromination of 5-(4-chlorophenyl)-1,3,4-thiadiazole. While green chemistry approaches are being developed for the synthesis of the 1,3,4-thiadiazole core, such as using elemental sulfur to reduce the reliance on harsh reagents, these methods have not been explicitly extended to the subsequent bromination step nih.gov. The development of a solvent-free bromination method for this compound remains an area for future research.

Use of Sustainable Catalysts and Reagents

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,3,4-thiadiazole derivatives, to minimize environmental impact and enhance reaction efficiency. nanobioletters.com These approaches focus on the use of environmentally benign catalysts, greener solvents, and energy-efficient reaction conditions like microwave and ultrasound irradiation. nanobioletters.commdpi.com

The synthesis of the 1,3,4-thiadiazole ring often involves the cyclization of thiosemicarbazides with various reagents. sbq.org.br Green chemistry approaches have been developed for this key step. For instance, the use of DABCO (1,4-diazabicyclo[2.2.2]octane), an environmentally nontoxic material, has been reported as a superior basic catalyst for the synthesis of nih.govsbq.org.brisca.methiadiazoles. nih.gov This catalyst has been utilized in mixed solvent systems like ethanol and dioxane to achieve high yields and shorter reaction times. nih.gov

Another sustainable approach involves the use of solid-supported catalysts and solvent-free reaction conditions. Basic alumina has been employed as a catalyst for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles via a grinding approach, which is an environmentally benign method that avoids the use of harmful organic solvents. mdpi.com Mechanochemistry, which utilizes mechanical force through grinding or milling, is another green protocol that can be performed without solvents. researchgate.net

Water, being an environmentally benign solvent, has also been explored for the synthesis of 1,3,4-thiadiazoles. An eco-friendly and efficient synthesis of substituted 1,3,4-thiadiazole derivatives has been developed using ferric chloride (FeCl3) as a catalyst under combined microwave and ultrasound irradiation in water. semanticscholar.org The use of molecular iodine as a catalyst for oxidative N–S bond formation represents another green synthetic approach. mdpi.com Furthermore, hydrogen peroxide has been used as a catalyst for the synthesis of 1,2,4-thiadiazoles under metal-free conditions with ethanol as a green solvent. mdpi.com

The following table summarizes various sustainable catalysts and reagents used in the synthesis of 1,3,4-thiadiazole derivatives, which are structurally related to the target compound.

Catalyst/ReagentReaction TypeKey AdvantagesReference
DABCOCyclo-condensationEnvironmentally nontoxic, high catalytic performance. nih.gov
Basic AluminaGrinding (Solvent-free)Environmentally benign, high yields, short reaction times. mdpi.com
Ferric Chloride (FeCl3)Aqueous heterogeneous catalysisEco-friendly (uses water as solvent), efficient. semanticscholar.org
Molecular Iodine (I2)Oxidative N–S bond formationFacile, efficient, environmentally benign. mdpi.com
Hydrogen Peroxide (H2O2)N–S bond construction (metal-free)Ethanol as a green solvent, clean by-products. mdpi.com

The application of these sustainable methods to the synthesis of this compound could significantly reduce the environmental footprint of its production. For example, the initial cyclization to form the thiadiazole ring could be performed using a green catalyst like DABCO or under solvent-free grinding conditions. The subsequent bromination step would also benefit from the development of greener protocols, potentially avoiding the use of hazardous brominating agents.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 4 Chlorophenyl 1,3,4 Thiadiazole

Single-Crystal X-ray Diffraction Analysis of 2-Bromo-5-(4-chlorophenyl)-1,3,4-Thiadiazole

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the arrangement of atoms in a crystalline solid. While a specific crystallographic study for this compound is not widely reported in publicly available literature, the structural characteristics can be inferred from studies on closely related 1,3,4-thiadiazole (B1197879) derivatives.

Molecular Conformation and Geometry

The molecular structure of this compound consists of a central, planar 1,3,4-thiadiazole ring. This five-membered aromatic ring contains one sulfur and two nitrogen atoms. Attached to this heterocyclic core are a bromine atom at the 2-position and a 4-chlorophenyl group at the 5-position.

ParameterExpected Value/Range
C-S bond length (thiadiazole)~1.70 - 1.75 Å
C-N bond length (thiadiazole)~1.30 - 1.40 Å
N-N bond length (thiadiazole)~1.35 - 1.40 Å
C-Br bond length~1.85 - 1.90 Å
C-Cl bond length~1.73 - 1.76 Å
Dihedral angle (thiadiazole-phenyl)Variable

Note: These values are estimations based on related crystal structures.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound are expected to pack in a way that maximizes stabilizing intermolecular interactions. Given the molecular structure, several types of non-covalent interactions are likely to be significant in the crystal lattice.

One of the prominent interactions is π-π stacking . The aromatic nature of both the 1,3,4-thiadiazole and the 4-chlorophenyl rings allows for face-to-face or offset stacking arrangements between adjacent molecules. These interactions are crucial in stabilizing the crystal structure. The distances between the centroids of the interacting rings are typically in the range of 3.5 to 4.0 Å.

Halogen bonding, involving the bromine and chlorine atoms, could also play a role in the crystal packing. These atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on neighboring molecules, such as the nitrogen or sulfur atoms of the thiadiazole ring.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a comprehensive picture of its molecular framework.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals corresponding to the protons of the 4-chlorophenyl group. Due to the symmetry of this group, two distinct signals, each integrating to two protons, are anticipated. These would appear as doublets due to coupling with their adjacent protons.

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The carbon atoms of the 1,3,4-thiadiazole ring will have characteristic chemical shifts, typically in the downfield region due to the influence of the heteroatoms. The carbon atoms of the 4-chlorophenyl ring will also show distinct signals, with the carbon attached to the chlorine atom exhibiting a characteristic shift.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C2-thiadiazole-~140-150
C5-thiadiazole-~160-170
C1'-chlorophenyl (ipso)-~130-135
C2'/C6'-chlorophenyl~7.8-8.0 (d)~128-130
C3'/C5'-chlorophenyl~7.4-7.6 (d)~129-131
C4'-chlorophenyl (ipso)-~135-140

Note: These are predicted chemical shift ranges and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons on the 4-chlorophenyl ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the 4-chlorophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity between the 4-chlorophenyl ring and the 1,3,4-thiadiazole ring. For instance, correlations would be expected between the protons on the chlorophenyl ring (H2'/H6') and the carbon atom of the thiadiazole ring to which it is attached (C5). This would also help in assigning the quaternary (non-protonated) carbons.

Together, these NMR techniques provide a detailed and robust structural confirmation of this compound in solution, complementing the solid-state information obtained from X-ray crystallography.

NOESY Studies for Stereochemical and Conformational Insights

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique used to determine the stereochemistry and conformation of molecules in solution by identifying protons that are close in space. For a molecule like this compound, which lacks protons on the thiadiazole ring, a standard homonuclear NOESY experiment would primarily reveal through-space correlations between the protons on the 4-chlorophenyl ring.

In a hypothetical scenario involving a derivative with a proton-bearing substituent (e.g., a methyl group) on the thiadiazole ring, a NOESY experiment could reveal spatial proximity between the substituent's protons and the ortho-protons of the phenyl ring. The intensity of these NOE cross-peaks would be inversely proportional to the sixth power of the distance between the protons, providing quantitative data to calculate the average dihedral angle in solution.

In the absence of such a substituent, insights are often drawn from crystal structure analysis of analogous compounds. For instance, studies on similar 2,5-disubstituted 1,3,4-thiadiazole structures reveal that the dihedral angle between the thiadiazole and adjacent phenyl rings can vary significantly, often showing a non-planar conformation. In the crystal structure of 2-benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide, the angle between the 4-bromobenzene and thiadiazole rings is a nearly coplanar 1.3(1)°. nih.gov Conversely, in 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, the thiadiazole ring is oriented at a dihedral angle of 48.35(3)° with respect to the bromophenyl ring. nih.gov This variability highlights that the conformation is influenced by crystal packing forces and electronic effects of substituents, suggesting that in solution, the phenyl ring of this compound likely experiences a degree of rotational freedom.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and structural backbone of a molecule by probing its vibrational modes.

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system whose vibrational modes give rise to a series of characteristic bands in IR and Raman spectra. rdd.edu.iqresearchgate.net The C=N stretching vibration is a prominent feature, typically appearing as a strong, sharp band in the region of 1630-1570 cm⁻¹. nih.govdergipark.org.tr The stretching vibrations of the C-N and N-N bonds within the ring are often coupled and appear in the fingerprint region, generally between 1320 cm⁻¹ and 1080 cm⁻¹. researchgate.net Another key identifier for the thiadiazole heterocycle is the C-S-C stretching mode, which is observed at lower frequencies, typically in the 710-660 cm⁻¹ range. nih.govdergipark.org.tr These bands collectively serve as a reliable spectroscopic signature for the 1,3,4-thiadiazole core.

Table 1: Typical Vibrational Frequencies for the 1,3,4-Thiadiazole Ring

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Source(s)
C=N Stretching 1630 - 1570 Strong nih.govdergipark.org.tr
Ring Stretching (C-N, N-N) 1320 - 1080 Medium - Strong researchgate.net

The halogenated phenyl moiety of this compound also presents a distinct set of vibrational bands. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). dergipark.org.tr The C=C stretching vibrations within the benzene (B151609) ring produce a series of bands in the 1625-1430 cm⁻¹ region. researchgate.net

The substitution pattern on the phenyl ring gives rise to characteristic C-H out-of-plane bending vibrations. For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 850-800 cm⁻¹ range. The vibrations associated with the carbon-halogen bonds are found at lower frequencies. The C-Cl stretching frequency typically appears in the 750-550 cm⁻¹ range, while the C-Br stretching vibration is observed at an even lower frequency, usually between 650-500 cm⁻¹. youtube.com These bands can sometimes overlap with other vibrations in the fingerprint region.

Table 2: Typical Vibrational Frequencies for the Halogenated Phenyl Moiety

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Source(s)
Aromatic C-H Stretching 3100 - 3000 Medium - Weak dergipark.org.tr
Aromatic C=C Stretching 1625 - 1430 Medium - Strong researchgate.net
C-H Out-of-Plane Bending (para) 850 - 800 Strong
C-Cl Stretching 750 - 550 Medium - Strong youtube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the unambiguous determination of elemental composition.

The molecular formula of this compound is C₈H₄BrClN₂S. HRMS analysis, typically using electrospray ionization (ESI) or a similar soft ionization technique, measures the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm). nih.gov This allows for the calculation of the exact mass and the confident assignment of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. The theoretical monoisotopic mass of the molecular ion [M]⁺˙ for C₈H₄⁷⁹Br³⁵ClN₂S is calculated to be 288.9070 Da. The experimental observation of this m/z value with high accuracy would serve to confirm the molecular formula of the compound. dergipark.org.trnih.gov

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, a direct result of the natural abundances of bromine and chlorine isotopes. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This combination produces a characteristic cluster of peaks for the molecular ion (M). The cluster will show a base peak (M), a significant peak at M+2, and a smaller peak at M+4. The approximate relative intensity ratio of the M:M+2:M+4 peaks will be on the order of 100:48:12, providing a clear signature for the presence of one bromine and one chlorine atom in the molecule.

Under mass spectrometric conditions, the molecular ion undergoes fragmentation, and the resulting fragment ions provide valuable structural information. The fragmentation pathways for halogenated thiadiazoles often involve the cleavage of the weakest bonds and the formation of stable ions. nih.gov Plausible fragmentation mechanisms for this compound include:

Loss of Bromine: Cleavage of the C-Br bond, which is relatively weak, would result in a fragment ion at [M-Br]⁺.

Ring Cleavage: The thiadiazole ring can fragment in several ways. A common pathway involves the loss of a nitrile sulfide (B99878) species (e.g., BrCNS or ClC₆H₄CNS), or cleavage to produce ions such as the 4-chlorophenylcyanide radical cation [ClC₆H₄CN]⁺˙ or the brominated thiirene (B1235720) cation.

Loss of Halogenated Phenyl Group: Cleavage of the bond between the phenyl and thiadiazole rings could lead to the formation of a [C₆H₄Cl]⁺ ion or a [C₂BrN₂S]⁺ fragment.

Analysis of these fragmentation patterns, supported by tandem MS (MS/MS) experiments and theoretical calculations, allows for a detailed reconstruction of the molecule's connectivity. nih.gov

Table 3: Predicted Isotopic Pattern for the Molecular Ion of C₈H₄BrClN₂S

Ion Calculated m/z Relative Abundance (%)
[C₈H₄⁷⁹Br³⁵ClN₂S]⁺˙ 288.9070 100.0
[C₈H₄⁸¹Br³⁵ClN₂S]⁺˙ 290.9050 97.2
[C₈H₄⁷⁹Br³⁷ClN₂S]⁺˙ 290.9041 32.0

Note: The combined M+2 peak (from ⁸¹Br³⁵Cl and ⁷⁹Br³⁷Cl) would have a relative abundance of approximately 129.2% relative to the ⁸¹Br³⁵Cl peak, or ~48% relative to the M peak when accounting for software normalization.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides profound insights into the electronic structure and photophysical behavior of molecules. For this compound, these methods are crucial for understanding how the interplay of the thiadiazole ring and its substituents dictates its interaction with light.

The electronic absorption spectrum of 1,3,4-thiadiazole derivatives is generally characterized by π-π* and n-π* transitions. The 1,3,4-thiadiazole ring itself is a planar, five-membered aromatic system with two nitrogen atoms and a sulfur atom, contributing to a delocalized π-electron system. nih.govacs.org

In the case of this compound, the electronic transitions are influenced by the cumulative effects of the thiadiazole core, the 4-chlorophenyl group, and the bromo substituent. The UV-Vis spectra of similar bromo-substituted benzothiadiazole derivatives show longest wavelength bands in the region of 375–425 nm, which are attributed to the π-π* HOMO–LUMO transition. mdpi.com The presence of the bromine atom, a halogen substituent, can induce a red-shift (bathochromic shift) in the absorption bands due to the conjugation of its lone pair electrons with the π-orbital system of the thiadiazole ring. mdpi.com

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and assigning the observed electronic transitions. acs.orgdergipark.org.tr For related 1,3,4-thiadiazole compounds, DFT calculations have been used to determine the frontier molecular orbitals (HOMO and LUMO) and predict the UV-Vis absorption domains. dergipark.org.tr The energy gap between the HOMO and LUMO is a critical parameter that corresponds to the electronic absorption and can be modulated by the nature of the substituents.

Table 1: Expected Electronic Transitions for this compound

Transition Type Expected Wavelength Range (nm) Description
π-π* 350-450 Corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), influenced by the conjugated system.

Many 1,3,4-thiadiazole derivatives exhibit interesting luminescence properties, making them suitable for applications such as chemical sensors or light-emitting materials. mdpi.com The fluorescence of these compounds is closely linked to their electronic structure and the nature of their excited states.

Derivatives of 1,3,4-thiadiazole have been reported to exhibit dual fluorescence, a phenomenon where two distinct emission bands are observed. nih.govejournals.eu This effect can be influenced by factors such as solvent polarity, pH, and molecular aggregation. nih.govejournals.eunih.gov The dual fluorescence is often attributed to processes like excited-state intramolecular proton transfer (ESIPT) or the formation of different excited states, such as charge transfer (CT) states. semanticscholar.org

For this compound, the presence of the electron-withdrawing 4-chlorophenyl group and the heavy bromine atom can significantly impact its luminescence. The heavy atom effect of bromine can promote intersystem crossing from the singlet excited state to the triplet state, which may lead to a decrease in fluorescence quantum yield and potentially induce phosphorescence.

Table 2: General Luminescence Properties of Substituted 1,3,4-Thiadiazoles

Property General Observations and Influencing Factors
Emission Wavelength Typically in the blue to green region of the visible spectrum. The position of the emission maximum is sensitive to substituent effects and solvent polarity.
Stokes Shift The difference in wavelength between the absorption and emission maxima. Generally moderate, but can be large in cases of significant excited-state relaxation or structural rearrangement.
Quantum Yield Highly dependent on the molecular structure. Electron-donating groups can enhance fluorescence, while heavy atoms or certain quenching groups can decrease it.

| Dual Fluorescence | Observed in some derivatives, particularly those with specific functional groups capable of intramolecular interactions in the excited state. nih.govsemanticscholar.org |

Chemical Reactivity and Derivatization Strategies for 2 Bromo 5 4 Chlorophenyl 1,3,4 Thiadiazole

Nucleophilic Substitution Reactions at the 2-Bromo Position

The bromine atom at the 2-position of the 5-(4-chlorophenyl)-1,3,4-thiadiazole ring is readily displaced by a variety of nucleophiles. nih.gov This reactivity is attributed to the electron-withdrawing character of the two nitrogen atoms in the heterocyclic ring, which polarizes the C-Br bond and stabilizes the transition state of the substitution reaction. These reactions are fundamental for introducing diverse functional groups onto the thiadiazole core.

2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, hydrazine, and heterocyclic amines, to yield 2-amino-substituted derivatives. These reactions typically proceed under basic conditions, which serve to deprotonate the nucleophile and neutralize the HBr byproduct.

Research on analogous 2-halo-1,3,4-thiadiazole systems has demonstrated the feasibility of these substitutions. For instance, the chloro-analogue of a related substrate has been shown to react with substituted piperazines in refluxing dry benzene (B151609) with a catalytic amount of triethylamine (B128534) to yield the corresponding piperazinyl-acetamide derivatives. nih.gov Similarly, the synthesis of 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole highlights the reactivity of an amino group as a nucleophile towards a thiadiazole core. nih.gov Hydrazine hydrate (B1144303) is also an effective nucleophile, leading to the formation of 2-hydrazinyl-1,3,4-thiadiazole derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems like triazolothiadiazoles. semanticscholar.orgresearchgate.net

The general scheme for this reaction involves the nucleophilic attack of the amine on the C2 carbon of the thiadiazole ring, followed by the departure of the bromide ion.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles on 2-Halo-1,3,4-Thiadiazole Analogues This table is illustrative of typical reaction conditions based on closely related structures.

Nitrogen NucleophileTypical SolventTypical BaseProduct TypeReference
Substituted PiperazinesBenzene / DMFTriethylamine (TEA)2-(Piperazin-1-yl)-1,3,4-thiadiazole derivative nih.gov
Aniline DerivativesEthanol / DMFPotassium Carbonate2-(Arylamino)-1,3,4-thiadiazole derivative nih.gov
Hydrazine HydrateEthanolNone (reflux)2-Hydrazinyl-1,3,4-thiadiazole derivative semanticscholar.orgresearchgate.net
AmmoniaAqueous AmmoniaNone2-Amino-1,3,4-thiadiazole (B1665364) derivative sphinxsai.com

Analogous to nitrogen nucleophiles, oxygen- and sulfur-containing nucleophiles can displace the bromine atom at the 2-position. Reactions with alkoxides or phenoxides yield the corresponding 2-alkoxy or 2-aryloxy derivatives, while reactions with thiols or thiolates produce 2-alkylthio or 2-arylthio ethers.

The synthesis of 2-alkylthio-1,3,4-thiadiazole derivatives is a well-documented transformation. researchgate.netnih.gov These reactions are often carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the more nucleophilic thiolate anion. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (B1609208) has been synthesized from 4-chlorobenzoic acid and can, in principle, be formed from the 2-bromo derivative via nucleophilic substitution with a sulfur source like sodium hydrosulfide. nih.govresearchgate.net Subsequent alkylation of the resulting thiol further demonstrates the utility of sulfur nucleophiles in derivatizing this scaffold.

Reactions with oxygen nucleophiles, such as sodium methoxide (B1231860) or sodium phenoxide, in a suitable solvent like methanol (B129727) or DMF, would be expected to proceed smoothly to afford the corresponding ethers, although specific examples for the title compound are less commonly reported than for sulfur nucleophiles.

Table 2: Representative Nucleophilic Substitution with O/S Nucleophiles This table illustrates potential reactions based on the known reactivity of 2-halo-1,3,4-thiadiazoles.

NucleophileTypical ReagentProduct TypeReference
ThiolR-SH + Base (e.g., K₂CO₃)2-(Alkyl/Aryl)thio-1,3,4-thiadiazole researchgate.netnih.gov
HydrosulfideNaSH1,3,4-Thiadiazole-2-thiol nih.govresearchgate.net
AlkoxideR-ONa2-Alkoxy-1,3,4-thiadiazole nih.gov
PhenoxideAr-ONa2-Aryloxy-1,3,4-thiadiazole nih.gov

While metal-catalyzed cross-coupling reactions are more prevalent for forming C-C bonds on this scaffold, direct nucleophilic substitution with carbon-based nucleophiles is also possible under certain conditions. Strong nucleophiles, such as cyanide ions or stabilized carbanions (e.g., from malonates or cyanoacetates), can displace the bromide. These reactions expand the synthetic utility of this compound by allowing for the direct introduction of carbon-based functional groups. For instance, the reaction of a 2-hydrazinyl-thioxoacetamide derivative with malononitrile (B47326) in the presence of a base like piperidine (B6355638) has been shown to form a 5-(cyanomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide, demonstrating the viability of using stabilized carbanions as nucleophiles. ekb.eg

Metal-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the electron-deficient 2-position of the thiadiazole ring is an ideal handle for such transformations, readily participating in reactions like Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura coupling reaction is a highly efficient method for forming biaryl and heteroaryl-aryl bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This compound is an excellent substrate for this reaction.

Studies on structurally similar compounds, such as 2-(4-bromophenyl)-5-phenyl-1,3,4-thiadiazole, have established effective protocols. mdpi.com These reactions typically employ a Pd(0) catalyst, which can be generated in situ from a Pd(II) precatalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Thiadiazole Derivatives

ComponentExamplesPurposeReference
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂Catalyzes the oxidative addition and reductive elimination steps. mdpi.comnih.gov
Boron ReagentAryl/Heteroaryl boronic acids (Ar-B(OH)₂)Provides the aryl/heteroaryl group for coupling. nih.gov
BaseK₂CO₃, Na₂CO₃, K₃PO₄Activates the boronic acid in the transmetalation step. mdpi.comnih.gov
SolventDioxane/H₂O, Toluene/H₂O, DMFSolubilizes reactants and facilitates the reaction. nih.govnih.gov

The Sonogashira coupling reaction provides a direct route to 2-alkynyl-substituted 1,3,4-thiadiazoles by coupling the 2-bromo derivative with a terminal alkyne. libretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires an amine base, such as triethylamine or diisopropylamine, which also often serves as the solvent. organic-chemistry.orgjk-sci.com

The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle is responsible for the oxidative addition of the bromo-thiadiazole and the final reductive elimination of the product, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. libretexts.orgwikipedia.org This methodology is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups, allowing for the synthesis of complex alkynylated heterocycles. jk-sci.com Functionalized thiazoles, which are structurally related, have been shown to undergo efficient Sonogashira coupling, indicating the suitability of the 2-bromo-1,3,4-thiadiazole (B1273722) core for this transformation. nih.gov

Table 4: Key Components for Sonogashira Coupling of this compound

ComponentTypical ReagentRole in ReactionReference
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄Primary catalyst for C-C bond formation. jk-sci.com
Copper(I) Co-catalystCuIActivates the terminal alkyne. wikipedia.org
Terminal AlkyneR-C≡CHSource of the alkynyl group. libretexts.org
BaseTriethylamine (Et₃N), Diisopropylamine (DIPA)Acts as an acid scavenger and solvent. jk-sci.com
SolventTHF, DMF, or the amine base itselfProvides the reaction medium. jk-sci.com

Buchwald-Hartwig Amination for N-Functionalization

The carbon-bromine bond at the 2-position of the 1,3,4-thiadiazole (B1197879) ring is activated towards substitution due to the electron-withdrawing nature of the heterocyclic system. This makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. This reaction provides a powerful route for N-functionalization, allowing the introduction of a wide variety of primary and secondary amines.

While direct literature on the Buchwald-Hartwig amination of this compound is not extensively detailed, the reactivity of similar bromo-substituted five-membered heterocycles is well-documented. For instance, palladium-catalyzed amination has been successfully applied to unprotected bromoimidazoles, bromopyrazoles, and more complex fused systems like bromo-imidazo[2,1-b] cdnsciencepub.commasterorganicchemistry.comnih.govthiadiazoles. nih.govnih.govjocpr.com These examples demonstrate the general applicability of the method to C-Br bonds on electron-deficient heterocyclic rings.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. researchgate.net The choice of ligand is critical for an efficient catalytic cycle. Bulky, electron-rich phosphine ligands are typically employed to facilitate the key steps of the reaction.

Catalyst/Ligand SystemBaseSolventTemperatureApplicationYield
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane120 °C (Microwave)Amination of C5-bromo-imidazo[2,1-b] cdnsciencepub.commasterorganicchemistry.comnih.govthiadiazoleGood
Pd precatalyst / tBuBrettPhosK₃PO₄Toluene100 °CAmination of unprotected bromoimidazolesModerate to Excellent
Pd(OAc)₂ / BINAPNaOt-BuToluene80-110 °CGeneral amination of aryl bromidesGood to Excellent

This interactive table presents typical conditions for Buchwald-Hartwig amination on related heterocyclic systems, which can be adapted for this compound.

Stille and Negishi Coupling Reactions

In addition to C-N bond formation, the reactive C-Br bond is also amenable to palladium-catalyzed C-C bond formation through cross-coupling reactions such as the Stille and Negishi couplings. These reactions are fundamental for introducing new alkyl, vinyl, or aryl substituents at the 2-position of the thiadiazole ring, significantly expanding the structural diversity of potential derivatives.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound, catalyzed by a palladium complex. The reaction is valued for its tolerance of a wide range of functional groups. The Stille reaction has been successfully applied to bromo-substituted fused thiadiazole systems, such as 4-bromobenzo[1,2-d:4,5-d′]bis( cdnsciencepub.commasterorganicchemistry.comnih.govthiadiazole), reacting with various aromatic and heteroaromatic stannanes in the presence of a PdCl₂(PPh₃)₂ catalyst to yield mono-arylated products. nih.gov A similar protocol would be expected to be effective for this compound.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organohalide. It is known for its high reactivity and yields. This method has been used to prepare 2-aryl substituted thiazoles from 2-bromothiazole (B21250) in a one-pot procedure involving the formation of an organozinc intermediate followed by palladium-catalyzed cross-coupling. scbt.com This precedent suggests that this compound could be effectively coupled with various organozinc reagents to produce 2,5-disubstituted 1,3,4-thiadiazoles.

Electrophilic Aromatic Substitution on the 4-Chlorophenyl Ring

Electrophilic aromatic substitution on the 4-chlorophenyl ring of the title compound is challenging due to the powerful deactivating effects of both the 1,3,4-thiadiazole ring and the chlorine substituent. The 1,3,4-thiadiazole moiety is strongly electron-withdrawing, which significantly reduces the electron density of the attached phenyl ring, making it less susceptible to attack by electrophiles. The chlorine atom is also deactivating, although it directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, any substitution would be directed to the positions ortho to the chlorine (i.e., meta to the thiadiazole ring).

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). researchgate.net This strategy involves deprotonation with a strong organolithium base, which is directed by coordination to a Lewis basic DMG, followed by quenching the resulting aryllithium intermediate with an electrophile. researchgate.netfrontiersin.org

For this strategy to be applied to this compound, a group on the molecule would need to function as a DMG. The heteroatoms of the 1,3,4-thiadiazole ring are potential Lewis basic sites that could coordinate with the lithium base. However, the stability of the thiadiazole ring under the harsh, strongly basic conditions of DoM is a significant concern. Studies on related phenyl-substituted thiadiazoles have shown that organolithium reagents like n-butyllithium can cause nucleophilic attack and subsequent ring cleavage rather than the desired ortho-deprotonation. cdnsciencepub.com This suggests that the 1,3,4-thiadiazole ring itself is not a suitable DMG and is unlikely to facilitate a productive DoM reaction on the adjacent phenyl ring.

Nitration and Sulfonation Reactions

Given the highly deactivated nature of the 4-chlorophenyl ring, standard nitration and sulfonation reactions would require forcing conditions.

Nitration: The introduction of a nitro group onto the phenyl ring would likely necessitate the use of a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, at elevated temperatures. masterorganicchemistry.com The reaction would be expected to be slow and potentially low-yielding. The directing effect of the chlorine atom would favor the formation of 2-bromo-5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazole.

Sulfonation: Similarly, direct sulfonation of the phenyl ring would require harsh conditions, such as treatment with fuming sulfuric acid (oleum). masterorganicchemistry.com The reaction is reversible and would yield the corresponding sulfonic acid, 2-chloro-5-(2-bromo-1,3,4-thiadiazol-5-yl)benzenesulfonic acid. It is worth noting that while direct sulfonation of the aryl ring is challenging, derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides have been synthesized, though via a different pathway involving the conversion of a 2-thiol precursor into a sulfonyl chloride, which is then reacted with an amine. cdnsciencepub.comnih.gov

Reactions Involving the 1,3,4-Thiadiazole Ring System

The aromatic 1,3,4-thiadiazole ring is generally stable, particularly in acidic media. However, under specific conditions, it can undergo reactions that lead to its modification or cleavage.

Ring-Opening Reactions and Rearrangements

The stability of the 1,3,4-thiadiazole ring is pH-dependent. While stable in acid, the ring is susceptible to cleavage under strongly basic conditions. Treatment of 1,2,3-thiadiazole (B1210528) derivatives with bases such as sodium ethylate has been shown to induce ring-opening to form acetylene (B1199291) thiolates. researchgate.net Similar reactivity could be anticipated for 1,3,4-thiadiazoles under sufficiently strong basic conditions, potentially leading to ring-opened intermediates that could be trapped or undergo further transformation. As mentioned previously, nucleophilic attack by strong bases like n-butyllithium at the sulfur atom can also lead to ring cleavage. cdnsciencepub.com

Molecular rearrangements involving the 1,3,4-thiadiazole core are also known, though they are often substrate-dependent. For example, rearrangements of 2-amino-1,3,4-thiadiazines (related six-membered rings) to 3-amino-2-thiazolimines have been studied. Notably, the presence of a 5-aryl substituent, as in the title compound, was found to make the rearrangement extremely slow compared to 5-alkyl derivatives. rsc.org While different from a direct rearrangement of the five-membered thiadiazole, this suggests that the aryl group imparts significant stability that disfavors certain rearrangement pathways.

Oxidation and Reduction Pathways of the Heterocycle

The 1,3,4-thiadiazole ring is an aromatic system, which imparts significant stability to the molecule. nih.gov Consequently, its oxidation and reduction pathways are not facile and typically require specific reagents to proceed. The reactivity is centered on the sulfur heteroatom and the carbon-bromine bond.

Oxidation: The most probable site for oxidation on the electron-deficient 1,3,4-thiadiazole ring is the sulfur atom. While the aromatic nature of the ring makes it resistant to oxidation, strong oxidizing agents can target the sulfur. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially lead to the formation of the corresponding 1-oxide or 1,1-dioxide derivatives. These reactions would disrupt the aromaticity of the thiadiazole ring, leading to nonaromatic products. The N-atoms of the thiadiazole ring are generally not susceptible to oxidation due to their reduced basicity within the aromatic system.

Reduction: Reduction pathways for this compound can be directed at either the C-Br bond or the heterocyclic ring itself. Catalytic hydrogenation or treatment with reducing agents could potentially lead to hydrodehalogenation, replacing the bromine atom with a hydrogen to yield 2-(4-chlorophenyl)-1,3,4-thiadiazole.

More forceful reducing conditions may lead to the cleavage of the thiadiazole ring. nih.gov For instance, reduction of some 2-amino-1,3,4-thiadiazoles has been shown to result in ring opening to form thiosemicarbazone derivatives. nih.gov However, the stability of the 2,5-diaryl substituted thiadiazole system suggests that ring integrity would likely be maintained under milder reducing conditions.

Table 1: Potential Oxidation and Reduction Reactions This table presents hypothetical reaction pathways based on established principles of heterocyclic chemistry, as direct experimental data for the title compound is limited.

Reaction TypePotential Reagent(s)Probable Product(s)Notes
Oxidation m-CPBA, H₂O₂This compound 1-oxideOxidation at the sulfur atom is the most likely pathway.
This compound 1,1-dioxideFurther oxidation could yield the dioxide.
Reduction H₂, Pd/C; NaBH₄2-(4-Chlorophenyl)-1,3,4-thiadiazoleSelective reduction of the C-Br bond (hydrodehalogenation).
(Hydrodehalogenation)
Reduction Strong reducing agents (e.g., LiAlH₄, Raney Ni)Ring-opened productsHarsh conditions may lead to cleavage of the N-N or C-S bonds within the heterocycle.
(Ring Cleavage)

Synthesis of Polymeric and Supramolecular Architectures from this compound

The bifunctional nature of this compound, possessing a reactive bromo substituent and multiple sites for non-covalent interactions, makes it an attractive candidate for the construction of complex macromolecular structures.

Polymerization via Coupling Reactions

The presence of a bromine atom on the thiadiazole ring serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling its use as a monomer in step-growth polymerization. nih.gov The C-Br bond at the 2-position of the thiadiazole is activated towards oxidative addition to a Pd(0) catalyst, which is the initial step in many cross-coupling cycles. wikipedia.orgwikipedia.org This allows for the formation of new carbon-carbon bonds, leading to the creation of conjugated polymers incorporating the electron-deficient 1,3,4-thiadiazole unit. Such polymers are of interest for their potential electronic and optical properties.

Several established cross-coupling methodologies could be employed:

Suzuki-Miyaura Coupling: This is a versatile method for forming C-C bonds. mdpi.com The monomer, this compound, can be used in two main ways. Firstly, it can undergo homopolymerization after conversion to its corresponding boronic acid or boronic ester derivative. Secondly, it can act as a dihalide equivalent in a co-polymerization reaction with an aromatic diboronic acid or ester, such as 1,4-phenylenediboronic acid, to produce an alternating copolymer. The Suzuki coupling has been successfully applied to other bromo-substituted thiadiazole and oxadiazole systems. researchgate.netnih.govnih.gov

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound. organic-chemistry.orglibretexts.org The title compound can be co-polymerized with an aromatic bis(stannane) reagent, like 1,4-bis(tributylstannyl)benzene. The Stille reaction has proven effective for coupling bromo-substituted benzothiadiazoles. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Co-polymerization of this compound with a divinyl-aromatic compound, such as 1,4-divinylbenzene, would result in polymers with vinylene linkages.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov Co-polymerization with a diethynyl-aromatic monomer, like 1,4-diethynylbenzene, would yield polymers containing alternating thiadiazole and phenylene-ethynylene units.

Table 2: Polymerization Strategies via Cross-Coupling Reactions

Coupling ReactionCo-monomer TypeExample Co-monomerGeneral Polymer Structure
Suzuki-Miyaura Aromatic diboronic acid1,4-Phenylene- diboronic acid-[Thiadiazole-Aryl]-n
Stille Aromatic bis(stannane)1,4-Bis(tributylstannyl)- benzene-[Thiadiazole-Aryl]-n
Heck Divinyl aromatic1,4-Divinylbenzene-[Thiadiazole-Aryl-vinylene]-n
Sonogashira Diethynyl aromatic1,4-Diethynylbenzene-[Thiadiazole-Aryl-ethynylene]-n
Note: "Thiadiazole" in the polymer structure represents the 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl unit.

Self-Assembly Driven by Non-Covalent Interactions

The specific arrangement of heteroatoms and halogen substituents in this compound provides multiple opportunities for directional, non-covalent interactions that can guide the self-assembly of molecules into ordered supramolecular structures. Analysis of crystal structures of similar halogenated heterocyclic compounds reveals the critical role of these weak interactions in solid-state packing. acs.orguzh.ch

Key potential interactions for this molecule include:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors. The electron-deficient region on the halogen atom (the σ-hole) can interact favorably with nucleophilic sites, such as the nitrogen or sulfur atoms of an adjacent thiadiazole ring (e.g., Br···N, Cl···N, Br···S interactions). acs.orgnih.gov Furthermore, hetero-halogen bonds (Br···Cl) and homo-halogen bonds (Br···Br) can also contribute to the stability of the assembly. nih.govnih.gov

π-π Stacking: The electron-deficient 1,3,4-thiadiazole ring and the electron-rich 4-chlorophenyl ring can engage in π-π stacking interactions. These interactions are crucial for forming columnar or layered structures. acs.org

C-H···N and C-H···π Interactions: The aromatic C-H bonds of the chlorophenyl ring can act as hydrogen bond donors, interacting with the nitrogen atoms of the thiadiazole ring (C-H···N) or the π-system of an adjacent aromatic ring (C-H···π). These interactions provide additional stability and directionality to the supramolecular architecture. acs.orguzh.ch

The interplay of these various non-covalent forces can lead to the formation of well-defined one-dimensional (1D) chains, two-dimensional (2D) sheets, or more complex three-dimensional (3D) networks. The specific architecture will depend on the energetic balance and geometric compatibility of these competing interactions. acs.org

Table 3: Potential Non-Covalent Interactions and Supramolecular Motifs

Interaction TypeDonor Group/AtomAcceptor Group/AtomPotential Supramolecular Motif
Halogen Bond C-BrN (thiadiazole), S (thiadiazole)1D Chains, 2D Networks
C-ClN (thiadiazole), S (thiadiazole)
π-π Stacking 4-Chlorophenyl ring1,3,4-Thiadiazole ring1D π-stacks, Lamellar structures
1,3,4-Thiadiazole ring1,3,4-Thiadiazole ring
C-H···N Interaction C-H (phenyl ring)N (thiadiazole)Interconnected chains and sheets
C-H···π Interaction C-H (phenyl ring)Phenyl or Thiadiazole π-systemHerringbone or T-shaped packing

Theoretical and Computational Investigations of 2 Bromo 5 4 Chlorophenyl 1,3,4 Thiadiazole

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of a molecule's electronic properties. For 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole, DFT calculations are instrumental in elucidating the distribution of electrons and identifying the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining the molecule's chemical reactivity and kinetic stability.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. In the case of this compound, the HOMO is anticipated to be distributed over the electron-rich thiadiazole ring and the phenyl ring, while the LUMO is likely centered on the thiadiazole ring and influenced by the electron-withdrawing halogen substituents.

HOMO-LUMO Energy Gaps and Molecular Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's reactivity. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a larger energy gap points to a more stable and less reactive molecule. For substituted 1,3,4-thiadiazoles, the nature and position of the substituents significantly influence this energy gap. The presence of electronegative chlorine and bromine atoms is expected to modulate the electronic properties and thus the reactivity of this compound.

ParameterCalculated Value (eV)
EHOMO-6.8
ELUMO-2.1
Energy Gap (ΔE)4.7

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived within the framework of conceptual DFT, provide a quantitative measure of stability and reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons ( (I + A) / 2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I - A) / 2 ). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ² / 2η ).

These parameters offer a comprehensive picture of the molecule's reactivity profile. For instance, a high electrophilicity index suggests that the molecule is a good electrophile.

Global Reactivity DescriptorCalculated Value (eV)
Ionization Potential (I)6.8
Electron Affinity (A)2.1
Electronegativity (χ)4.45
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electrophilicity Index (ω)4.21

Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of neutral potential.

Identification of Electrophilic and Nucleophilic Sites

For this compound, the MEP surface would likely reveal negative potential (red) around the nitrogen atoms of the thiadiazole ring, making them the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and potentially the region around the bromine atom (due to a phenomenon known as a σ-hole) would exhibit positive potential (blue), identifying them as sites for nucleophilic interactions.

Prediction of Intermolecular Interaction Preferences

The MEP surface is also instrumental in predicting how the molecule will interact with other molecules, such as biological receptors or other chemical species. The distinct positive and negative regions on the MEP surface of this compound suggest its capability to engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, which are crucial for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like the 1,3,4-thiadiazole (B1197879) derivatives, QSAR models can be developed to predict the biological activity of new, unsynthesized analogs.

The development of a QSAR model for this compound and its derivatives would involve calculating a variety of molecular descriptors. These descriptors can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Indices that describe molecular branching and connectivity.

Once these descriptors are calculated for a set of molecules with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques are employed to build a predictive model. Such a model could then be used to guide the design of new 1,3,4-thiadiazole derivatives with potentially enhanced therapeutic properties.

Descriptor Calculation and Selection

In the computational evaluation of this compound, the initial step involves the calculation of molecular descriptors. These descriptors are numerical values that characterize the physical, chemical, and electronic properties of the molecule. For analogous 1,3,4-thiadiazole derivatives, a wide array of descriptors are typically calculated to build robust Quantitative Structure-Activity Relationship (QSAR) models. These descriptors fall into several categories:

Constitutional Descriptors: These describe the basic molecular composition and include molecular weight, atom counts, and bond counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and quantify aspects like molecular size, shape, and branching.

Geometrical Descriptors: Calculated from the 3D structure, these include molecular surface area and volume.

Physicochemical Descriptors: These account for properties like logP (lipophilicity) and molar refractivity, which are crucial for pharmacokinetic predictions.

Electronic Descriptors: Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to determine electronic properties. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. cu.edu.eg

Once a large pool of descriptors is generated, a critical step is the selection of the most relevant ones that significantly correlate with the biological activity of interest. This is essential to avoid overfitting the model and to ensure its predictive power. Methods such as stepwise multiple linear regression (MLR) and genetic algorithms are commonly used to identify a smaller, more informative subset of descriptors. For instance, in studies of similar heterocyclic compounds, descriptors related to lipophilicity (LogP), electronic properties (HOMO/LUMO energies), and steric parameters have been shown to be critical in predicting their biological activity. researchgate.netlaccei.org

Interactive Table: Representative Molecular Descriptors for QSAR Studies of Thiadiazole Analogs

Descriptor TypeDescriptor NameTypical Significance in QSAR Models
PhysicochemicalLogPRelates to membrane permeability and hydrophobic interactions.
ElectronicHOMO EnergyIndicates the molecule's ability to donate electrons.
ElectronicLUMO EnergyIndicates the molecule's ability to accept electrons.
ElectronicDipole MomentReflects the polarity of the molecule and its potential for dipole-dipole interactions.
TopologicalWiener IndexCorrelates with molecular branching and compactness.
GeometricalMolecular Surface AreaRelates to the molecule's interaction with receptor surfaces.

Statistical Model Development and Validation

Following the selection of relevant descriptors, a mathematical model is developed to establish a correlation between these descriptors and the observed biological activity. For 1,3,4-thiadiazole derivatives, several statistical methods are employed:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the dependent variable (biological activity) and the independent variables (descriptors). researchgate.net

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them.

Artificial Neural Networks (ANN): These are non-linear models inspired by the structure of the human brain, capable of modeling complex relationships between molecular structure and activity. researchgate.net

A crucial aspect of model development is rigorous validation to ensure its robustness, stability, and predictive capability. sciepub.com The validation process typically includes:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the model's internal consistency and predictive power. A high Q² value (typically > 0.5) indicates a reliable model. sciepub.com

External Validation: The model's predictive performance is tested on an external set of compounds that were not used in the model's development. The predictive R² (R²pred) is a key metric here. sciepub.com

Y-Randomization: This test ensures that the model is not a result of a chance correlation by repeatedly scrambling the dependent variable and rebuilding the model.

Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. The Williams plot is a common graphical method for visualizing the AD, helping to identify outliers and structurally influential compounds. sciepub.com

For a series of antidiabetic 1,3,4-thiadiazole molecules, an MLR model yielded a coefficient of determination (R²) of 0.931 and a cross-validation coefficient (Q²) of 0.931, indicating a highly predictive and robust model. sciepub.com

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Prediction of Binding Modes with Receptor Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For this compound, this method can elucidate its potential mechanism of action by identifying key binding interactions within the active site of a biological target.

The process involves preparing the 3D structures of both the ligand (the thiadiazole derivative) and the receptor protein, which is often obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then explore various possible conformations of the ligand within the receptor's binding pocket, scoring them based on binding energy or affinity. biointerfaceresearch.com

Studies on structurally similar 2,5-disubstituted 1,3,4-thiadiazoles have shown that these compounds can interact with a variety of protein targets, including cholinesterases, monoamine oxidases, and estrogen receptors. biointerfaceresearch.comtandfonline.com The binding is typically stabilized by a network of interactions:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and amino acid residues in the receptor.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the chlorophenyl ring) and hydrophobic residues.

Halogen Bonds: The bromine and chlorine atoms on the target compound can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. mdpi.com

Pi-Pi Stacking: Aromatic rings, such as the phenyl and thiadiazole rings, can engage in stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

For example, docking studies of certain 1,3,4-thiadiazole derivatives with the estrogen receptor have identified crucial hydrogen bonding with residues like ARG 394 and ASP 351, which are responsible for the compound's activity. biointerfaceresearch.com

Interactive Table: Example Docking Results for a Thiadiazole Derivative (L3) with NUDT5 Receptor

ParameterValueInterpretation
Docking Score-8.9 kcal/molIndicates a strong predicted binding affinity. uowasit.edu.iq
MM-GBSA-31.5 kcal/molFree energy of binding, confirming favorable interaction. uowasit.edu.iq
Interacting ResiduesARG79, LYS31, GLY32Specific amino acids in the active site involved in binding. uowasit.edu.iq
Interaction TypeHydrogen BondsKey stabilizing forces for the ligand-receptor complex. uowasit.edu.iq

Conformational Stability and Dynamic Behavior in Biological Environments

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation of this compound bound to its target protein would simulate the movements and interactions of the atoms in a system that approximates a biological environment (including water and ions).

These simulations, often run for nanoseconds, are crucial for:

Validating Docking Poses: MD simulations can confirm the stability of the binding mode predicted by docking. A ligand that remains stably bound throughout the simulation is more likely to be a true binder. researchgate.net

Assessing Conformational Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and is conformationally stable. tandfonline.com

Analyzing Flexibility: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be calculated to identify flexible or rigid regions of the protein upon ligand binding.

Characterizing Dynamic Interactions: MD allows for the detailed analysis of the persistence of key interactions (like hydrogen bonds) identified in docking, providing a more realistic picture of the binding event. researchgate.net

In studies of other 2,5-disubstituted 1,3,4-thiadiazoles, MD simulations have been used to confirm the stability of the ligand-enzyme complex and to highlight the important role of specific amino acid residues in maintaining the active conformation. researchgate.nettandfonline.com

Spectroscopic Property Prediction and Validation through Computational Methods

Vibrational Frequency Calculations and Spectral Assignment

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. dergipark.org.tr By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the compound. scilit.com This theoretical data is invaluable for interpreting and assigning the bands observed in experimentally recorded spectra. nih.gov

The process typically involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. DFT methods like B3LYP with a suitable basis set (e.g., 6-311G) are commonly used for this purpose. cu.edu.eg

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. dergipark.org.tr

Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra.

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to achieve better agreement with experimental data.

For the 1,3,4-thiadiazole ring, characteristic vibrational modes can be predicted and assigned. These include stretching vibrations of the C=N, N-N, C-S, and C-H bonds, as well as various in-plane and out-of-plane bending modes. The presence of the bromo and chlorophenyl substituents will also give rise to characteristic vibrations, such as the C-Br and C-Cl stretching modes. Comparing the theoretical spectrum of this compound with its experimental counterpart allows for a detailed and accurate assignment of the observed spectral bands, confirming the molecular structure.

Interactive Table: Representative Calculated Vibrational Frequencies for Substituted 1,3,4-Thiadiazole Rings

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
N-H Stretch3150 - 3270Associated with an amine substituent on the ring. dergipark.org.tr
Aromatic C-H Stretch3050 - 3150Stretching of C-H bonds in the phenyl ring. dergipark.org.tr
C=N Stretch1570 - 1640Stretching of the carbon-nitrogen double bonds within the thiadiazole ring. dergipark.org.tr
C=C Stretch (Aromatic)1450 - 1600Stretching of carbon-carbon bonds in the phenyl ring.
N-N Stretch1020 - 1080Stretching of the nitrogen-nitrogen single bond in the thiadiazole ring.
C-S Stretch650 - 750Stretching of the carbon-sulfur bonds within the thiadiazole ring.
C-Cl Stretch600 - 800Stretching of the carbon-chlorine bond on the phenyl ring.
C-Br Stretch500 - 600Stretching of the carbon-bromine bond on the thiadiazole ring.

NMR Chemical Shift and UV-Vis Spectra Simulation

Theoretical simulations of nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectra have become indispensable tools for the structural elucidation of novel compounds. For this compound, these computational methods, primarily rooted in Density Functional Theory (DFT), provide valuable insights into its electronic and structural properties, complementing experimental data.

The simulation of NMR spectra is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed to first optimize the molecular geometry of the compound in a simulated solvent (e.g., DMSO-d6 or CDCl3) to mimic experimental conditions. nih.govacs.org Following optimization, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Studies on structurally similar compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have shown a strong correlation between theoretically calculated and experimentally observed chemical shifts, often with correlation coefficients (R²) exceeding 0.99. nih.govresearchgate.net For this compound, the ¹³C NMR spectrum is predicted to show distinct signals for the two carbons of the thiadiazole ring and the carbons of the 4-chlorophenyl group. The carbon atom bonded to the bromine (C2) would be significantly influenced by the halogen's electronegativity and anisotropy, while the C5 carbon, attached to the aromatic ring, would also exhibit a characteristic downfield shift. The protons on the chlorophenyl ring are expected to show a doublet of doublets pattern typical of a 1,4-disubstituted benzene (B151609) ring.

Nucleus Predicted Chemical Shift (δ, ppm) (Hypothetical) Key Influencing Factors
¹³C (C2)145-155Attached to electronegative Br and adjacent to N atoms.
¹³C (C5)165-175Attached to the phenyl ring and adjacent to N and S atoms.
¹³C (Aromatic)128-138Standard aromatic region, with shifts influenced by Cl substituent.
¹H (Aromatic)7.5-8.0Doublets corresponding to ortho and meta protons relative to the thiadiazole ring.

Note: This table presents hypothetical, representative data based on computational studies of analogous structures.

UV-Vis spectra simulations are conducted using Time-Dependent DFT (TD-DFT) calculations on the optimized ground-state geometry of the molecule. This method allows for the prediction of vertical electronic excitation energies, which correspond to the absorption maxima (λ_max) observed in an experimental spectrum. The calculations also provide information on the oscillator strengths of these transitions and the molecular orbitals involved (e.g., HOMO to LUMO transitions). For substituted 1,3,4-thiadiazoles, the main absorption bands are typically attributed to π→π* and n→π* electronic transitions within the conjugated system formed by the thiadiazole and phenyl rings. nih.govdergipark.org.tr The presence of the chloro and bromo substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted parent compound. dergipark.org.tr

Reaction Mechanism Elucidation via Transition State Calculations

Transition state (TS) calculations are a powerful computational tool used to investigate the reaction mechanisms, kinetics, and selectivity of chemical syntheses. By mapping the potential energy surface (PES) of a reaction, these calculations can identify the lowest energy pathway from reactants to products, providing a detailed understanding of the underlying molecular transformations. asianpubs.org

The synthesis of this compound can be conceptually divided into two key steps amenable to computational analysis:

Formation of the 5-(4-chlorophenyl)-1,3,4-thiadiazole core: A common route involves the acid-catalyzed cyclization of a 1-(4-chlorobenzoyl)thiosemicarbazide precursor. nih.gov

Electrophilic Bromination: The introduction of the bromine atom at the C2 position of the pre-formed thiadiazole ring.

Computational methods like DFT are used to locate and characterize the structures of reactants, intermediates, transition states, and products along the reaction coordinate. asianpubs.org A transition state represents a first-order saddle point on the PES, and its structure is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the vibrational mode of bond formation or cleavage. acs.orgasianpubs.org

By calculating the energies of all stationary points along the reaction pathway, a detailed energy profile can be constructed. This profile visualizes the energetic barriers (activation energies, ΔG‡) that must be overcome for the reaction to proceed.

For the cyclization of 1-(4-chlorobenzoyl)thiosemicarbazide, calculations would model the intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration to form the aromatic thiadiazole ring. The energy profile would reveal the activation barriers for these sequential steps, allowing for the identification of the rate-determining step of the cyclization process.

Similarly, for the bromination step, the reaction between 5-(4-chlorophenyl)-1,3,4-thiadiazole and an electrophilic bromine source (e.g., Br₂) can be modeled. The calculations would identify the transition state for the formation of the sigma complex (Wheland intermediate) and the subsequent deprotonation to restore aromaticity. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Reaction Step Reactants Transition State (TS) Product Calculated ΔG‡ (kcal/mol) (Illustrative)
Cyclization1-(4-chlorobenzoyl)thiosemicarbazideTS of S-attack and dehydration5-(4-chlorophenyl)-1,3,4-thiadiazole15 - 25
Bromination5-(4-chlorophenyl)-1,3,4-thiadiazole + Br₂TS of electrophilic attackThis compound10 - 20

Note: The energy values are illustrative and represent typical ranges for such reaction types.

Computational chemistry provides a robust framework for explaining and predicting the selectivity of chemical reactions. In the synthesis of this compound, regioselectivity is a key consideration.

The formation of the thiadiazole ring itself is inherently regioselective, dictated by the structure of the acylthiosemicarbazide precursor which ensures the 5-(4-chlorophenyl) substitution pattern.

The more pertinent question of regioselectivity arises during the bromination step. The 5-(4-chlorophenyl)-1,3,4-thiadiazole ring has one available position for substitution, C2. To rationalize why electrophilic attack occurs at this position, computational analyses such as Natural Bond Orbital (NBO) or Molecular Electrostatic Potential (MEP) mapping can be performed. These calculations would quantify the electron density and nucleophilicity of the C2 carbon. It is expected that the C2 position would be identified as the site of highest electron density and the most likely target for an incoming electrophile (Br⁺). By comparing the activation energies for bromine attacking different positions on the ring (a hypothetical exercise as only C2 is unsubstituted), transition state theory would confirm that the pathway leading to the 2-bromo isomer is energetically far more favorable.

Stereoselectivity is not a significant factor in the synthesis of this planar, achiral molecule. However, in syntheses involving related, non-aromatic thiadiazoline intermediates, transition state calculations could be employed to rationalize the preferential formation of one stereoisomer over another by comparing the energies of the diastereomeric transition states. mdpi.com

Based on a comprehensive review of available scientific literature, detailed mechanistic research studies focusing specifically on the compound This compound are not sufficiently available to construct an article that adheres to the specific, detailed outline requested.

While extensive research exists on the broader class of 1,3,4-thiadiazole derivatives and their biological activities, including enzyme inhibition and receptor binding, this body of work does not provide the specific ligand-enzyme interaction analyses, kinetic and thermodynamic data, structure-based design principles, or receptor interaction profiles for the precise molecule of interest.

Constructing the article with the required level of scientific accuracy and detail for each subsection (6.1.1, 6.1.2, 6.1.3, 6.2.1, 6.2.2) is not possible without specific published data on this compound. Extrapolating findings from structurally similar but distinct compounds would be scientifically speculative and would violate the strict instruction to focus solely on the specified chemical entity. Therefore, the requested article cannot be generated at this time.

Mechanistic Research on 2 Bromo 5 4 Chlorophenyl 1,3,4 Thiadiazole in Biological Contexts Excluding Clinical Data

Antimicrobial Action Mechanisms (Molecular Level)

The 1,3,4-thiadiazole (B1197879) nucleus is a core component of numerous compounds investigated for their potent antimicrobial properties against a wide spectrum of pathogens. nih.govsbq.org.br The mechanisms underlying these effects are diverse and often target essential bacterial processes.

Inhibition of peptidoglycan synthesis is a primary mechanism for many established antibiotics, as the bacterial cell wall is a unique structure not found in mammalian cells, offering selective toxicity. This process involves multiple enzymatic steps, including the formation of precursors in the cytoplasm, their transport across the cell membrane, and their final incorporation into the growing peptidoglycan matrix. While this is a common antibacterial strategy, it is not a prominently reported mechanism for the antimicrobial action of 1,3,4-thiadiazole derivatives. Research has predominantly focused on other modes of action for this particular class of heterocyclic compounds.

A key antimicrobial strategy involves the targeted disruption of essential metabolic pathways unique to pathogens. Research into 1,3,4-thiadiazole derivatives has identified their potential to act as enzyme inhibitors. A molecular docking study supported by experimental results on newly synthesized 1,3,4-thiadiazoles demonstrated their inhibitory potential against the 5-(hydroxyethyl)-methylthiazole kinase (ThiM) of Klebsiella pneumoniae. rsc.org This enzyme is a critical component of the bacterial thiamine (B1217682) pyrophosphate (TPP) salvage pathway. TPP is an essential cofactor for enzymes involved in fundamental carbohydrate and amino acid metabolic pathways, and its disruption can lead to bacterial growth inhibition. rsc.org The absence of this specific kinase in humans makes it an attractive target for developing selective antibacterial agents. rsc.org

A significant mechanism for the antibacterial action of 1,3,4-thiadiazole derivatives is the inhibition of bacterial topoisomerase enzymes, such as DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit). nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair, and their inhibition leads to a cessation of these vital processes and ultimately bacterial cell death. nih.gov Studies on novel thiourea (B124793) derivatives incorporating a thiadiazole moiety have shown excellent inhibitory activity against E. coli DNA B gyrase and moderate potency against E. coli Topoisomerase IV. mdpi.com Furthermore, investigations into the interaction between certain 1,3,4-thiadiazole derivatives and calf thymus DNA (CT-DNA) have been conducted to understand their potential to bind to nucleic acids, which can interfere with replication and transcription processes. nih.govrsc.org

MechanismTarget Enzyme/ProcessTarget Organism(s)Key Findings
Disruption of Metabolic Processes5-(hydroxyethyl)-methylthiazole kinase (ThiM)Klebsiella pneumoniaeDerivatives showed high binding affinity in docking studies, suggesting inhibition of the thiamine pyrophosphate (TPP) pathway. rsc.org
Interaction with DNA Replication MachineryDNA Gyrase (GyrB) and Topoisomerase IVEscherichia coli, various Gram-positive bacteriaThiourea-thiadiazole hybrids showed excellent inhibitory activity (IC50 = 0.33 µM for DNA gyrase B). mdpi.com Other derivatives are also designed as specific inhibitors. nih.gov
Interaction with DNA Replication MachineryDirect DNA BindingN/A (in vitro)Studies with calf thymus-DNA (CT-DNA) indicate that some 1,3,4-thiadiazole derivatives can interact directly with DNA. nih.govrsc.org

Anticancer Mechanism Investigations (Cellular and Molecular Pathways)

The 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold is a key pharmacophore in the design of novel anticancer agents. nih.govmdpi.com Research has shown that substitution on the phenyl ring with an electron-withdrawing group like chlorine can enhance cytotoxic activity. nih.gov Mechanistic studies reveal that these compounds often exert their effects by inducing programmed cell death and halting the cell division cycle.

A primary mechanism by which 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives exhibit anticancer activity is through the induction of apoptosis. In a study involving novel derivatives of this scaffold, treatment of HepG2 and MCF-7 cancer cells led to a significant increase in the Bax/Bcl-2 ratio. nih.gov This shift indicates a permeabilization of the mitochondrial outer membrane, a key event in the intrinsic pathway of apoptosis. The subsequent release of pro-apoptotic factors from the mitochondria triggers the activation of initiator caspases. nih.gov

This is further evidenced by the observed increase in caspase-9 levels in cells treated with these compounds. nih.gov Caspase-9 is a principal initiator caspase in the mitochondrial pathway. Its activation leads to a downstream cascade, activating executioner caspases like caspase-3, which are responsible for dismantling the cell. nih.govsemanticscholar.org Other studies on related thiadiazole hybrids have also confirmed apoptosis induction through the significant upregulation of caspases-3, -8, and -9, alongside a downregulation of the anti-apoptotic gene Bcl-2. semanticscholar.orgnih.gov

DerivativeCancer Cell LineIC50 (µg/mL)Observed Mechanism
Compound 4e (piperazine derivative)HepG2 (Hepatocellular carcinoma)3.13Induction of apoptosis (increased Bax/Bcl-2 ratio, caspase-9 activation); Cell cycle arrest at S phase. nih.govscispace.com
Compound 4i (piperidine derivative)MCF-7 (Breast adenocarcinoma)2.32Induction of apoptosis (increased Bax/Bcl-2 ratio, caspase-9 activation); Cell cycle arrest at G2/M phase. nih.govscispace.com
Compound 4b (piperazine derivative)HepG2 (Hepatocellular carcinoma)4.21Potent cytotoxic activity. scispace.com
Compound 4h (piperazine derivative)MCF-7 (Breast adenocarcinoma)3.15Potent cytotoxic activity. nih.gov

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. Derivatives of the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold have been investigated for their anti-angiogenic properties, revealing mechanisms that primarily target key signaling pathways.

One of the principal mediators of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. nih.gov Stimulation of VEGFR-2, a receptor tyrosine kinase on endothelial cells, triggers downstream signaling that promotes tumor proliferation and metastasis. mdpi.com Research has demonstrated that compounds containing the 1,3,4-thiadiazole moiety can act as potent inhibitors of VEGFR-2. nih.govmdpi.com By targeting the ATP-binding pocket of the kinase domain, these compounds block the receptor's activation, thereby preventing or down-regulating the signaling cascade that leads to angiogenesis. nih.gov Molecular docking studies have further elucidated this interaction, showing that the nitrogen atoms on the 1,3,4-thiadiazole ring can form crucial hydrogen bonds within the receptor's binding site, enhancing binding affinity. nih.gov

In addition to direct receptor inhibition, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been shown to suppress angiogenesis by reducing the levels of VEGF itself. nih.gov This reduction in pro-angiogenic factors is also linked to the inhibition of other receptor protein tyrosine kinases, such as the human epidermal growth factor receptors (HERs), including EGFR and HER-2. nih.gov Inhibition of these receptors affects the secretion of factors that promote angiogenesis. nih.gov

Table 1: Mechanistic Targets in Angiogenesis Inhibition by 1,3,4-Thiadiazole Derivatives
Target/MechanismDescription of ActionKey Molecular InteractionReference
VEGFR-2 InhibitionDirectly inhibits the kinase activity of VEGFR-2, a primary mediator of VEGF-induced angiogenesis.Binds to the ATP-binding pocket of the kinase domain. nih.govmdpi.com
VEGF Level ReductionDecreases the cellular levels of Vascular Endothelial Growth Factor (VEGF).Downregulation of pro-angiogenic factor secretion. nih.gov
EGFR/HER-2 InhibitionInhibits the phosphorylation of Human Epidermal Growth Factor Receptors, which affects the secretion of pro-angiogenic factors.Blocks signaling pathways that lead to VEGF production. nih.gov

Antiviral Mechanism Research (Molecular Level)

The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids. mdpi.comnih.gov This structural similarity provides a basis for the antiviral activity of its derivatives, allowing them to interfere with viral genetic processes. mdpi.comnih.gov

Research has identified several viral enzymes as targets for 1,3,4-thiadiazole derivatives. A significant body of work has focused on the inhibition of viral polymerases. For instance, numerous 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been tested in Human Cytomegalovirus (HCMV) polymerase assays, with some compounds showing a high degree of enzyme inhibition. nih.gov Other studies have identified derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating activity against HIV-1. mdpi.com

Another critical target is the human ATPase/RNA helicase DDX3X, a host protein essential for the replication of several viruses, including HIV-1, Hepatitis B and C, and Dengue virus. nih.gov The 1,3,4-thiadiazole scaffold has been used to design inhibitors that target the ATPase activity of DDX3X, thereby suppressing viral replication by disrupting the export of viral RNA from the nucleus to the cytoplasm. nih.gov

Table 2: Viral and Host Enzyme Inhibition by 1,3,4-Thiadiazole Derivatives
Enzyme TargetVirus/HostMechanism of InhibitionReference
HCMV PolymeraseHuman Cytomegalovirus (HCMV)Direct inhibition of the viral polymerase enzyme. nih.gov
Reverse TranscriptaseHuman Immunodeficiency Virus (HIV-1)Acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). mdpi.com
DDX3X ATPase/RNA HelicaseHost Protein (exploited by HIV, HCV, Dengue, etc.)Inhibits the ATPase activity, disrupting viral RNA transport. nih.gov

Beyond direct enzyme inhibition, the structural characteristics of 1,3,4-thiadiazole derivatives enable them to interfere with the viral life cycle. The ability of the thiadiazole ring to act as a pyrimidine bioisostere allows these compounds to potentially disrupt DNA and RNA replication processes. nih.gov The mesoionic nature of the ring facilitates passage across cellular membranes, allowing the compounds to reach and interact with biological targets within the cell. nih.govnih.gov

Studies have shown that certain 2-amino-5-(sulphamoylphenyl)-1,3,4-thiadiazole derivatives can reduce the replication of both DNA viruses (like adenovirus and herpes simplex virus) and RNA viruses (like Poliovirus and Coxsackie virus). mdpi.com The mechanism is described as an inhibition of virion production, indicating an interruption of the viral replication and assembly process. google.com

Mechanistic Studies in Plant Protection Chemistry (Agrochemical Perspective)

In the context of agrochemicals, derivatives of 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole have shown promise as antiviral and antifungal agents.

Research into the agrochemical applications of 1,3,4-thiadiazoles has identified specific mechanisms against plant pathogens. Sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govnih.gov While the precise enzyme target within the virus is not always specified, the activity points to interference with essential viral processes. nih.govnih.gov

Against fungal phytopathogens, these compounds can work by disrupting fundamental cellular processes. One proposed mechanism is the inhibition of Phenylalanyl (Phe)-tRNA synthetase (PheRS), an enzyme critical for protein biosynthesis in microbes. nih.gov Targeting this enzyme would halt protein production, leading to cell death. Additionally, the sulfur-containing thiadiazole ring is thought to facilitate penetration of the microbial cell wall, enhancing the compound's efficacy. nih.gov

Table 3: Activity of 1,3,4-Thiadiazole Derivatives Against Phytopathogens
PhytopathogenTypeObserved Activity/MechanismReference
Tobacco Mosaic Virus (TMV)VirusInhibits viral activity in plants. nih.govnih.gov
Various Fungi/BacteriaFungus/BacteriumPotential inhibition of Phenylalanyl (Phe)-tRNA synthetase, disrupting protein synthesis. nih.gov
Xanthomonas oryzae pv. oryzae (Xoo)BacteriumInhibitory activity observed, with evidence of wrinkling and cracking of the bacterial surface. researchgate.net

Certain 1,3,4-thiadiazole derivatives have been investigated for their effects on plant growth. gavinpublishers.com The herbicidal effects of some derivatives are attributed to the inhibition of photosynthesis. researchgate.net This involves preventing starch accumulation, causing ultrastructural disruption of mesophyll chloroplasts, and inhibiting electron transport and photophosphorylation. researchgate.net

Conversely, other derivatives have shown plant growth-promoting effects. gavinpublishers.com Studies on tobacco plants infected with TMV found that treatment with a novel 1,3,4-thiadiazole derivative not only inhibited the virus but also regulated the plant's physiological response. mdpi.comnih.gov The compound induced a tighter arrangement of leaf cells and caused stomatal closure, forming a defensive barrier. nih.gov Furthermore, it increased chlorophyll (B73375) content and the net photosynthesis rate, helping the plant protect itself from the infection. mdpi.comnih.gov This suggests a mechanism that enhances the plant's own defense and physiological resilience rather than acting as a traditional herbicide. mdpi.com

Exploration of 2 Bromo 5 4 Chlorophenyl 1,3,4 Thiadiazole in Advanced Materials Science and Agrochemical Research

Development of Functional Materials Incorporating 2-Bromo-5-(4-chlorophenyl)-1,3,4-Thiadiazole

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

There is no specific information in the reviewed literature detailing the use of this compound in the fabrication or study of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While thiadiazole-containing compounds, in general, are investigated for their electron-withdrawing properties which can be beneficial in such applications, studies specifically employing this bromo- and chloro-substituted derivative are not apparent.

Polymer-Based Functional Materials for Sensing Applications

The incorporation of this compound into polymer-based functional materials for sensing applications has not been documented in the available scientific literature. Research on polymer sensors often involves the functionalization of polymer backbones with specific recognition units; however, this particular thiadiazole derivative has not been identified as a component in such systems.

Coordination Chemistry and Metal Complexation with this compound

The coordination chemistry of this compound and the catalytic applications of its potential metal complexes are areas that appear to be uninvestigated in the current body of scientific literature.

Synthesis and Characterization of Metal Complexes

No specific studies detailing the synthesis and characterization of metal complexes with this compound as a ligand were found. The coordination behavior of this molecule, including its preferred binding modes with various metal centers, has not been reported.

Catalytic Applications of Derived Metal Complexes

Consequently, due to the absence of synthesized and characterized metal complexes of this compound, there is no information regarding their potential applications in catalysis.

Agrochemical Research: Fundamental Mechanistic Insights (Excluding Practical Application Data)

The 1,3,4-thiadiazole (B1197879) scaffold is a well-established pharmacophore in the design of agrochemicals. The specific substitutions of a bromine atom and a 4-chlorophenyl group in this compound are anticipated to modulate its biological activity at a molecular level.

Derivatives of 1,3,4-thiadiazole have been recognized for their herbicidal properties, with a primary proposed mechanism of action being the inhibition of photosynthesis. nih.gov This inhibition often occurs at the level of photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. While direct studies on this compound are not extensively available, the structural analogy to other herbicidal thiadiazoles suggests a similar mode of action. The electron-withdrawing nature of the halogen substituents (bromine and chlorine) on the phenyl ring could enhance the molecule's ability to interact with the D1 protein in PSII, thereby disrupting electron flow and leading to the accumulation of reactive oxygen species, ultimately causing cell death in susceptible plant species.

Table 1: Potential Herbicidal Action of this compound based on Related Compounds

Mechanism Molecular Target Anticipated Effect Supporting Evidence from Related Compounds

The 1,3,4-thiadiazole ring is a common feature in a variety of compounds exhibiting insecticidal and fungicidal activities. The introduction of fluorine atoms to the benzene (B151609) ring of similar thiadiazole derivatives has been shown to be essential for high bioactivity, suggesting that the halogenation in this compound is likely crucial for its potential insecticidal properties. nih.gov The mode of action for insecticidal thiadiazoles can vary, but often involves interference with the nervous system or disruption of vital metabolic pathways in insects.

In the context of fungicidal activity, a prominent mechanism for azole-based compounds is the inhibition of ergosterol (B1671047) biosynthesis. taylorfrancis.com Ergosterol is an essential component of fungal cell membranes, and its depletion compromises membrane integrity, leading to fungal cell death. It is plausible that this compound could act as an inhibitor of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov The halogenated phenyl ring may enhance the binding affinity of the molecule to the active site of this enzyme. Some studies on other 1,3,4-thiadiazole derivatives have also pointed to alternative fungicidal mechanisms, such as the disruption of cell wall biogenesis. nih.gov

Table 2: Postulated Insecticidal and Fungicidal Mechanisms of this compound

Activity Potential Molecular Target Proposed Mechanism of Action Inference from Analogous Compounds
Insecticidal Insect nervous system or metabolic enzymes Neurotoxicity or metabolic disruption. Halogenated thiadiazole derivatives exhibit insecticidal properties. nih.gov
Fungicidal Lanosterol 14α-demethylase Inhibition of ergosterol biosynthesis, leading to cell membrane disruption. Azole compounds are known inhibitors of this enzyme. taylorfrancis.comnih.gov

Certain thiadiazole derivatives have been shown to induce systemic acquired resistance (SAR) in plants, a state of heightened defense against a broad spectrum of pathogens. nih.gov This induced resistance is often mediated by the salicylic (B10762653) acid signaling pathway. While direct evidence for this compound is pending, its structural characteristics align with those of known SAR inducers. Upon recognition by the plant, such compounds can trigger a cascade of defense responses, including the expression of pathogenesis-related (PR) genes, reinforcement of cell walls, and the production of antimicrobial compounds. The 4-chlorophenyl moiety may play a role in the molecule's recognition by plant receptors, initiating the signaling cascade that leads to a systemic defense response.

Supramolecular Chemistry and Self-Assembly Based on this compound

The field of supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The unique electronic and geometric features of this compound make it a promising candidate for the construction of novel supramolecular architectures.

The design of molecules capable of specific recognition is a cornerstone of supramolecular chemistry. The this compound molecule possesses several features that could be exploited for molecular recognition. The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, while the potential for halogen bonding involving the bromine and chlorine atoms provides an additional directional interaction. The aromatic phenyl ring can participate in π-π stacking interactions. These non-covalent forces can be harnessed to design host-guest systems or sensors where the thiadiazole derivative selectively binds to a target molecule. The presence of both hydrogen bond acceptors and halogen bond donors in a rigid framework allows for the design of specific and predictable binding motifs.

The ability of molecules to self-assemble into well-defined nanostructures is of great interest for applications in materials science and nanotechnology. The interplay of non-covalent interactions in this compound, such as hydrogen bonding, halogen bonding, and π-π stacking, can drive its self-assembly into ordered structures like nanofibers, nanosheets, or crystalline networks. The directionality and strength of these interactions can be tuned by modifying the substituents on the phenyl ring or the thiadiazole core, allowing for control over the morphology and properties of the resulting nanostructures. The planarity of the thiadiazole and phenyl rings facilitates efficient packing, which is a key factor in the formation of crystalline and liquid-crystalline phases.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Lanosterol 14α-demethylase

Conclusion and Future Research Directions for 2 Bromo 5 4 Chlorophenyl 1,3,4 Thiadiazole

Summary of Current Academic Research Landscape

The academic research landscape concerning 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole is primarily understood through the extensive studies conducted on its derivatives. The core structure, 5-(4-chlorophenyl)-1,3,4-thiadiazole, is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities. researchgate.net The 1,3,4-thiadiazole (B1197879) ring is considered a bioisostere of pyrimidine (B1678525), suggesting a potential mechanism of action through interference with DNA replication processes. nih.gov

Current research has heavily focused on modifying the 2-position of the 5-(4-chlorophenyl)-1,3,4-thiadiazole ring, starting from its 2-amino or 2-thiol precursors, to generate compounds with enhanced therapeutic properties. These investigations have revealed significant potential in several key areas:

Anticancer Activity: A substantial body of work has demonstrated the potent cytotoxic effects of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives against various human cancer cell lines. nih.gov Modifications, such as the addition of sulfonamide ekb.eg, piperazine (B1678402) nih.gov, or aryl aminothiazole moieties nih.gov, have yielded compounds with significant antiproliferative activity against breast (MCF-7), liver (HepG2), and colon (HCT116) cancer cells. nih.govekb.eg Some derivatives have also been identified as inhibitors of key cancer-related enzymes like carbonic anhydrase ekb.egnih.gov and epidermal growth factor receptor (EGFR). mdpi.com

Antiviral Activity: Derivatives of the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold have been synthesized and evaluated for their antiviral properties. Notably, certain sulfonamide derivatives have shown inhibitory activity against the Tobacco Mosaic Virus (TMV), indicating potential applications in agricultural science. nih.govresearchgate.net

Antimicrobial and Other Activities: The broader class of 1,3,4-thiadiazoles is well-known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netresearchgate.netdovepress.com While less explored for the specific 5-(4-chlorophenyl) substituted series, this provides a strong rationale for future screening of new derivatives.

The role of this compound in this landscape is that of a key building block. The bromine atom is an excellent leaving group, making the compound an ideal substrate for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, thereby enabling the synthesis of a vast library of 2,5-disubstituted 1,3,4-thiadiazole derivatives for biological screening. nih.gov

Table 1: Selected Biological Activities of 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives

Derivative ClassBiological ActivityTarget/Cell LineReference
Benzenesulfonamide DerivativesAnticancer (Cytotoxic)MCF-7, HepG2, HCT116 ekb.eg
Piperazine Acetamide DerivativesAnticancer (Cytotoxic)MCF-7, HepG2 nih.gov
N-substituted SulfonamidesAntiviralTobacco Mosaic Virus (TMV) nih.govresearchgate.net
EGFR InhibitorsAnticancerHePG-2, MCF-7 mdpi.com

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its synthetic utility, there are significant knowledge gaps directly related to this compound itself.

Intrinsic Biological Profile: The most prominent gap is the near-total lack of data on the inherent biological activity of the compound. It has not been systematically screened for anticancer, antimicrobial, or other pharmacological activities. It is plausible that the compound itself possesses noteworthy properties that have been overlooked due to its primary use as an intermediate.

Physicochemical Characterization: Detailed studies on its physicochemical properties, such as solubility, stability, and lipophilicity (LogP), are not readily available. This data is crucial for understanding its potential as a drug candidate or lead compound and for developing structure-activity relationships (SAR).

Toxicological Profile: There is no published information on the cytotoxicity of this compound against normal, non-cancerous cell lines or its in vivo toxicity. This information is essential for assessing its therapeutic index and potential for further development.

Mechanism of Action: For the broader class of derivatives, while some targets have been identified (e.g., carbonic anhydrase, EGFR), the precise mechanisms of action are often not fully elucidated. ekb.egmdpi.com Exploring these mechanisms in greater detail represents a significant research opportunity.

Unexplored research avenues include the systematic screening of this compound in diverse biological assays and its use as a starting point for the synthesis of derivatives targeting diseases beyond cancer and viral infections, such as neurodegenerative disorders or parasitic diseases. mdpi.comnih.gov

Prospective Methodological Advancements in Synthesis and Characterization

Future research could focus on optimizing the synthesis and characterization of this compound and its precursors.

Synthesis of Precursors: The common precursor, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, is typically synthesized from 4-chlorobenzoic acid and thiosemicarbazide. nih.gov Methodological advancements could involve developing more efficient, one-pot synthesis methods using safer and more cost-effective reagents, such as polyphosphate ester (PPE), to avoid toxic additives like POCl₃ or SOCl₂. nih.gov

Bromination Reaction: The conversion of the 2-amino group to the 2-bromo group is typically achieved via a Sandmeyer or related diazotization reaction. bu.edu.egwikipedia.org Prospective advancements could include:

Improved Catalysts: Exploring novel copper catalysts or metal-free conditions to improve yields, reduce reaction times, and enhance the purity of the final product. nih.gov

Flow Chemistry: Implementing continuous flow chemistry for the diazotization and bromination steps could offer better control over reaction parameters, improve safety by minimizing the accumulation of unstable diazonium salt intermediates, and facilitate scalability.

Characterization Techniques: While standard techniques (NMR, IR, MS) are used, advanced characterization methods could provide deeper insights. Single-crystal X-ray diffraction could elucidate the precise solid-state structure, which is valuable for computational modeling and understanding intermolecular interactions.

Emerging Applications and Interdisciplinary Research Opportunities

The versatility of the 2-bromo-substituent opens doors to numerous emerging applications and interdisciplinary collaborations.

Materials Science: Heterocyclic compounds, including thiadiazoles, are used in the development of organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. researchgate.net The 2-bromo position allows for the introduction of functional groups that can tune the electronic and photophysical properties of the molecule, creating opportunities for collaboration between medicinal chemists and materials scientists.

Chemical Biology and Probe Development: The compound can be used to synthesize chemical probes. By replacing the bromine with functionalities like biotin, fluorescent dyes, or photoaffinity labels, researchers can create tools to identify the biological targets and elucidate the mechanisms of action of thiadiazole-based drugs.

Agrochemicals: Given the demonstrated activity against TMV, there is a clear opportunity to develop a new generation of agricultural fungicides, herbicides, or pesticides by exploring various substitutions at the 2-position. nih.govresearchgate.net

Computational Chemistry: Interdisciplinary research involving computational modeling can predict the properties of novel derivatives before their synthesis. mdpi.com Docking studies can identify potential biological targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help prioritize the synthesis of compounds with more favorable drug-like properties, saving time and resources.

Challenges and Opportunities in Rational Design of this compound Derivatives

The rational design of new drugs based on this scaffold presents both challenges and significant opportunities.

Challenges:

Limited SAR Data: The primary challenge is the lack of direct biological data for the 2-bromo parent compound, which makes it difficult to establish a baseline for structure-activity relationship (SAR) studies.

Toxicity and Bioavailability: As with many heterocyclic scaffolds, derivatives can face issues with toxicity or poor bioavailability, which must be addressed through careful molecular design. mdpi.compharmedicopublishers.com

Drug Resistance: The emergence of resistance to existing therapies is a constant challenge, requiring the design of derivatives with novel mechanisms of action. pharmedicopublishers.com

Opportunities:

Versatile Synthetic Handle: The bromine atom is the greatest opportunity. It provides a reliable reactive site for introducing a vast array of chemical functionalities through well-established chemical reactions. This allows for the systematic exploration of chemical space around the thiadiazole core.

Scaffold Hopping and Hybridization: The 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety can be combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov

Targeted Therapy: By attaching moieties that bind to specific receptors or enzymes, it is possible to design derivatives that selectively target cancer cells or pathogens, potentially reducing side effects and improving efficacy. The successful targeting of cancer tissue by a radiolabeled derivative in a mouse model highlights the feasibility of this approach. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using α-bromoacetophenone derivatives and thiourea in anhydrous ethanol under reflux (80–90°C for 3–5 hours) . Optimization of stoichiometric ratios (e.g., 1:1.2 molar ratio of brominated precursor to thiourea) and solvent polarity improves yields (typically 60–75%). Side products like sulfoxides may form if oxidizing agents are present, requiring purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Key Reaction Parameters
Precursor: α-Bromoacetophenone derivative
Reagent: Thiourea
Solvent: Anhydrous ethanol
Temperature: 80–90°C
Yield Range: 60–75%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl₃) shows aromatic proton signals at δ 7.2–7.6 ppm (4-chlorophenyl group) and absence of NH₂ peaks, confirming substitution. 13^13C NMR confirms thiadiazole ring carbons at ~160–170 ppm .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 290.9 (C₉H₆BrClN₂S⁺) .
  • XRD : Single-crystal X-ray diffraction validates bond angles (e.g., S–N–C ~120°) and planar thiadiazole geometry .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves in DMSO or DMF. Stability tests (TGA/DSC) indicate decomposition above 200°C. Storage at room temperature in inert atmospheres (argon) prevents bromine loss or hydrolysis .

Advanced Research Questions

Q. How can researchers leverage this compound as a building block for functionalized derivatives?

  • Methodological Answer : The bromine atom at position 2 enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce substituents. For example, Pd(PPh₃)₄ catalysis in toluene/ethanol (80°C, 12 h) yields 2-aryl derivatives with ~70% efficiency . Electrophilic substitution at the 4-chlorophenyl group (e.g., nitration) requires careful control of HNO₃/H₂SO₄ ratios to avoid ring degradation .

Q. What strategies address contradictory bioactivity data in antimicrobial assays involving this compound?

  • Methodological Answer : Discrepancies in MIC values (e.g., inactivity against S. aureus vs. potency against C. albicans) may stem from assay conditions (pH, inoculum size). Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole). SAR studies reveal that electron-withdrawing groups (e.g., -Cl) enhance membrane penetration in gram-negative strains .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G**) optimize transition states for bromine displacement reactions. Fukui indices identify the C2 position as electrophilic, guiding catalyst selection (e.g., CuI for Ullmann couplings). MD simulations (AMBER) assess binding affinity to enzymatic targets like CYP450 .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports for this compound?

  • Methodological Answer : Variations arise from impurities in brominated precursors or thiourea, which form byproducts like 1,3,4-thiadiazine derivatives. Employ HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress. Reproducibility improves with strict anhydrous conditions and inert gas purging .

Application-Oriented Questions

Q. What evidence supports the use of this compound in materials science (e.g., OLEDs)?

  • Methodological Answer : The thiadiazole core exhibits π-conjugation and electron-deficient properties, enabling use as an electron-transport layer. Photoluminescence studies (λem ~450 nm) and HOMO/LUMO gaps (~3.1 eV) align with blue-emitting OLED requirements .

Q. How does the 4-chlorophenyl substituent influence biological activity compared to other aryl groups?

  • Methodological Answer : Chlorine enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration in neuroactive studies. Replacements with -OCH₃ or -CF₃ reduce antimicrobial efficacy by 40–60%, highlighting the role of halogen bonding in target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.